![molecular formula C15H27N3O3 B7914942 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914942.png)
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is notable for its unique structure, which includes a cyclopropyl group and a tert-butyl ester moiety, often making it an important subject of study in various fields such as medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can involve several steps:
Formation of the Cyclopropyl Group: : The cyclopropyl group can be introduced through a cyclopropanation reaction, typically utilizing reagents such as diazomethane in the presence of a catalyst.
Attachment of the Piperidine Ring: : The piperidine ring can be synthesized through a Mannich reaction, combining formaldehyde, an amine, and a ketone.
Formation of the Tert-butyl Ester: : The tert-butyl ester group can be introduced through an esterification reaction, typically involving tert-butanol and an acid catalyst.
Final Assembly: : The final compound can be obtained by coupling the previously synthesized intermediates using reagents like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production often follows similar steps as laboratory synthesis but on a larger scale, with optimizations for yield, cost-efficiency, and safety. Techniques such as flow chemistry may be employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, potentially forming amides or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols from the corresponding carbonyl compounds.
Substitution: : Nucleophilic substitution reactions can replace the tert-butyl ester with other ester or amide functionalities.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Alkyl halides, Acid chlorides
Major Products:
Oxidation Products: : Carboxylic acids, Amides
Reduction Products: : Amines, Alcohols
Substitution Products: : Various esters and amides depending on the nucleophile used.
科学的研究の応用
This compound finds applications across several domains:
Chemistry: : Utilized in synthetic organic chemistry for the development of novel compounds.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, including as a precursor or intermediate in drug synthesis.
Industry: : Used in the development of advanced materials and as a research chemical for various applications.
作用機序
The mechanism of action of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interactions at the molecular level with specific biological targets. The cyclopropyl and piperidine moieties can enhance binding affinity to certain enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: : May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: : Potential binding to receptor sites, influencing cellular signaling pathways.
類似化合物との比較
4-(Piperidine-1-yl)-benzoic acid
Piperidine-1-carboxylic acid
Cyclopropylamine derivatives
These compounds may share the piperidine ring but differ in their additional functional groups, which can result in distinct chemical reactivities and biological activities.
There you have it—an exhaustive breakdown. Anything else you’d like to delve into or need clarification on?
特性
IUPAC Name |
tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-6-12(7-9-17)18(11-4-5-11)13(19)10-16/h11-12H,4-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANVPPHUWFWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

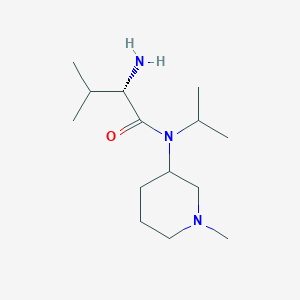
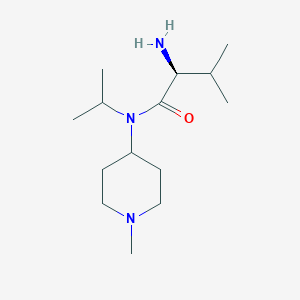
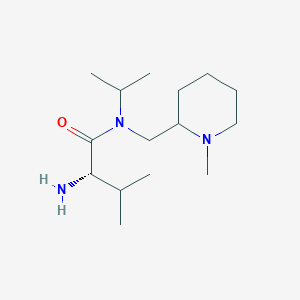
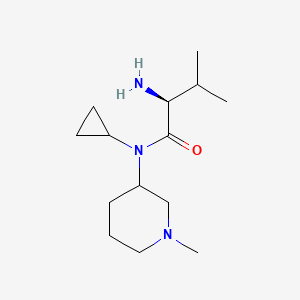
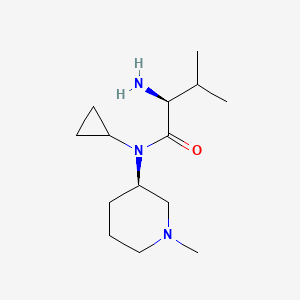
![3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914901.png)
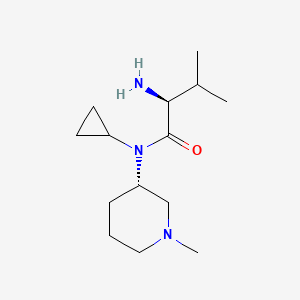
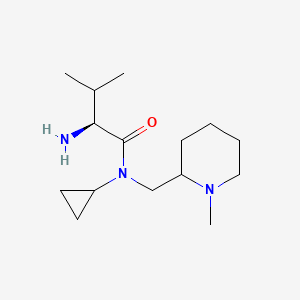
![(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914937.png)
![2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914944.png)
![3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914952.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914966.png)
![[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914967.png)
